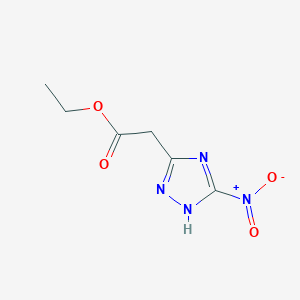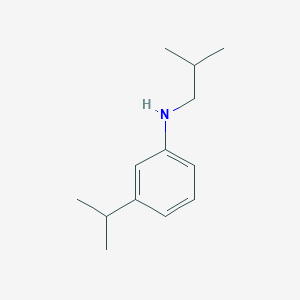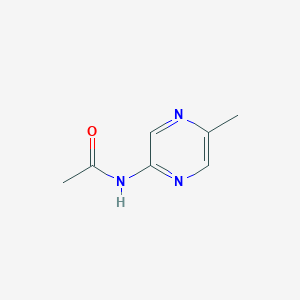
3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) groups attached to the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, the 1,2,4-oxadiazole ring can be synthesized through cyclization reactions . The 3,4-dimethoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the 1,2,4-oxadiazole ring and the 3,4-dimethoxyphenyl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The methoxy groups on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Corrosion Inhibition
3,4-Dimethoxy phenyl thiosemicarbazone (DMPTS): , a compound structurally similar to our target molecule, has been studied for its potential as a corrosion inhibitor for copper in acidic solutions . The study revealed that DMPTS could significantly enhance the corrosion resistance of copper, with an inhibition efficiency of up to 89% at 400 ppm. This suggests that our compound may also serve as an effective corrosion inhibitor due to its related chemical structure.
Microbial Fuel Cells
Another related compound, 3,4-Dimethoxybenzyl alcohol , has been utilized as a fuel in microbial fuel cells (MFCs) to generate power . This application is particularly intriguing as it demonstrates the potential of dimethoxybenzyl derivatives in renewable energy technologies.
Protective Groups in Chemistry
The 3,4-dimethoxybenzyl group has been employed as a solubilizing protective group for the thiol moiety in chemical syntheses . It increases the solubility and stability of the precursor and is cleaved off during monolayer formation. This indicates that our compound could be used in synthetic chemistry as a protective group due to its dimethoxybenzyl component.
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-4-7-14(8-5-12)26(21,22)11-17-19-18(20-25-17)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAAGSPJBGRHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)
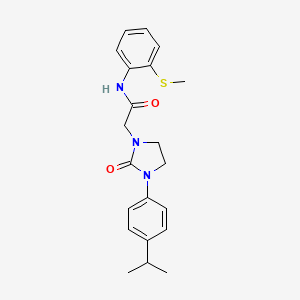
![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
![Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2861204.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)

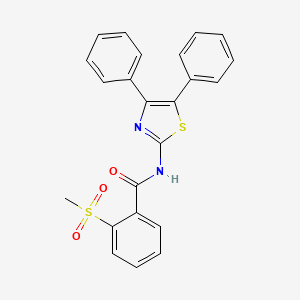
![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)
